In Vivo Antileukemic Efficacy: 6-Deoxyilludin M vs. Illudin S in P-388 Murine Leukemia Model
6-Deoxyilludin M demonstrates a clear in vivo antitumor advantage over illudin S. When tested in the murine leukemia P-388 model, 6-deoxyilludin M, administered intraperitoneally at 5 mg/kg for 5 days, produced a 24% increase in lifespan (ILS). In stark contrast, illudin S was entirely ineffective under comparable conditions [1].
| Evidence Dimension | In vivo antitumor activity (Increase in Lifespan, ILS) |
|---|---|
| Target Compound Data | 24% ILS |
| Comparator Or Baseline | Illudin S (ineffective, 0% ILS) |
| Quantified Difference | 24 percentage point increase in lifespan |
| Conditions | Murine P-388 leukemia model, 5 mg/kg intraperitoneal, 5 days |
Why This Matters
This quantifies a critical efficacy gap, demonstrating that 6-deoxyilludin M, not illudin S, is the appropriate compound for in vivo antileukemic research in this model.
- [1] Dufresne C, Young K, Pelaez F, Gonzalez Del Val A, Valentino D, Graham A, Platas G, Bernard A, Zink D. Illudinic Acid, a Novel Illudane Sesquiterpene Antibiotic. J Nat Prod. 1997;60(2):188-190. doi:10.1021/np960518+ View Source
